4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O3S2/c1-2-23-14-6-5-12(8-13(14)16)25(21,22)17-9-11-10-20(19-18-11)15-4-3-7-24-15/h3-8,10,17H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSPBYTOFVXXQJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide typically involves multistep organic reactions. One common synthetic route begins with the formation of the triazole ring through a copper-catalyzed azide-alkyne cycloaddition reaction. The thiophen-2-yl group is then introduced via a coupling reaction. Subsequent steps involve the ethoxylation and fluorination of the benzene ring, followed by the attachment of the sulfonamide group. Industrial production methods would involve optimizing these reactions for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds similar to 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been reported to show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values around 10 μg/mL . The presence of electron-withdrawing groups enhances the antibacterial efficacy of these compounds .
Anticancer Activity
The compound's structural features suggest potential anticancer applications. Similar triazole-linked compounds have demonstrated cytotoxic effects against different cancer cell lines. For example, derivatives have shown IC₅₀ values in the low micromolar range against various cancer types, indicating their potential as chemotherapeutic agents . The mechanism often involves the inhibition of critical cellular pathways related to tumor growth and proliferation.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of a series of benzenesulfonamide derivatives against E. coli and Bacillus subtilis. The results indicated that modifications on the benzene ring significantly influenced the antimicrobial potency, with some compounds achieving zones of inhibition exceeding 38 mm at concentrations of 100 mg/mL .
Case Study 2: Anticancer Activity
In another investigation, a related triazole compound was tested against several cancer cell lines including A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer). The results revealed IC₅₀ values ranging from 1.96 to 4.50 μM, suggesting that structural modifications similar to those found in this compound could enhance anticancer activity .
Mechanism of Action
The mechanism by which 4-ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it may bind to molecular targets such as enzymes or receptors, altering their activity through interactions at the atomic level. The pathways involved would depend on the exact nature of these interactions, potentially influencing signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Structural Analogues with Varied Triazole Substituents
- Compound 36b (): Structure: 4-amino-N-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide. Key Differences: Replaces thiophene with a 2,4-dichlorobenzyl group and includes a 4-amino substituent on the benzene ring. Biological Activity: Exhibits potent antifungal activity against Candida strains, attributed to the electron-withdrawing chloro groups enhancing membrane penetration . Physicochemical Properties: Higher logP due to chlorine atoms compared to the target compound’s thiophene.
- Compound 8b (): Structure: N-[(1-(4-sulfamoylphenyl)-1H-1,2,3-triazol-4-yl)methyl]benzenesulfonamide. Key Differences: Substitutes thiophene with a 4-sulfamoylphenyl group, increasing hydrophilicity.
-
- Structure: 5-bromo-N-[1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-yl]thiophene-2-sulfonamide.
- Key Differences: Retains thiophene but introduces bromine and chlorine atoms, altering halogen-bonding interactions.
- Implications: Increased molecular weight and halogen content may enhance cytotoxicity but reduce solubility .
Analogues with Modified Benzenesulfonamide Substituents
- Example 53 (): Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Key Differences: Replaces the ethoxy-fluoro-benzenesulfonamide with a chromen-4-one-pyrazolopyrimidine hybrid. Pharmacological Profile: Likely targets kinase or topoisomerase enzymes due to the fused heterocyclic system, diverging from the sulfonamide-triazole scaffold .
Physicochemical and Spectral Comparisons
Melting Points :
Spectral Data :
- IR Spectroscopy : The target compound’s IR spectrum would show:
- ν(C=S) at ~1250 cm⁻¹ (triazole-thione tautomer absence confirmed by missing ν(S-H) at 2500–2600 cm⁻¹) .
- ν(NH) at ~3300 cm⁻¹ (sulfonamide and triazole NH).
- 1H-NMR : Distinct signals for thiophene protons (δ 7.0–7.5 ppm), ethoxy (δ 1.3–1.5 ppm for CH3, δ 4.0–4.2 ppm for OCH2), and triazole CH2 (δ 4.5–5.0 ppm) .
Biological Activity
4-Ethoxy-3-fluoro-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₅FN₂O₃S |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1448076-57-0 |
The biological activity of this compound is attributed to its interaction with various molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking natural substrates. Additionally, the presence of the triazole ring enhances its binding affinity to specific receptors and enzymes involved in various biological processes.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and sulfonamide moieties exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In vitro tests indicated minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin and streptomycin .
- Antifungal Activity : The compound also displayed antifungal properties, outperforming some reference drugs in specific assays against fungi such as Candida albicans and Aspergillus flavus .
Anticancer Properties
The compound's potential as an anticancer agent has been explored through various studies:
- Cytotoxicity Tests : In vitro tests indicated that the compound exhibits cytotoxic effects on several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer). The IC50 values suggest a promising therapeutic index for further development .
Study 1: Antimicrobial Efficacy
A study conducted on a series of triazole derivatives, including our compound of interest, revealed potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 0.03 μg/mL against S. aureus, indicating strong antibacterial potential .
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of sulfonamide derivatives, the compound exhibited significant growth inhibition in human cancer cell lines. The study highlighted that modifications in the side chains could enhance the activity further, suggesting pathways for future drug development .
Q & A
Basic: What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves two main steps:
Triazole Ring Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to construct the 1,2,3-triazole core. For example, react a thiophene-2-yl alkyne with an azide-functionalized intermediate under Cu(I) catalysis .
Sulfonamide Coupling : Introduce the benzenesulfonamide moiety via nucleophilic substitution. React the triazole intermediate with 4-ethoxy-3-fluorobenzenesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
Optimization : Control temperature (60–80°C for CuAAC), solvent polarity (acetonitrile or DMF), and catalyst loading (1–5 mol% CuI). Monitor purity via HPLC or TLC .
Advanced: How can DFT calculations aid in predicting electronic properties and stability?
Methodological Answer:
Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonamide sulfur or triazole nitrogen).
- Calculate HOMO-LUMO gaps to predict charge-transfer behavior (relevant for bioactivity).
- Assess conformational stability by analyzing torsion angles in the thiophene-triazole linkage .
Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .
Basic: What purification strategies are effective for isolating the target compound?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 3:1 → 1:1) to separate by polarity .
- Recrystallization : Dissolve crude product in hot ethanol and cool slowly to obtain crystals. Monitor purity via melting point analysis .
Advanced: What challenges arise in X-ray crystallographic analysis of this compound?
Methodological Answer:
- Crystal Growth : Use slow evaporation of a DCM/hexane mixture. Flexible substituents (e.g., ethoxy group) may cause disorder, requiring low-temperature (180 K) data collection .
- Data Refinement : Address twinning or partial occupancy using SHELXL. Validate with R-factor (<0.05) and high data-to-parameter ratios (>15) .
Advanced: How to design structure-activity relationship (SAR) studies for bioactivity screening?
Methodological Answer:
- Variation of Substituents : Synthesize analogs with modified thiophene (e.g., 3-methylthiophene) or sulfonamide groups (e.g., trifluoromethyl substitution).
- Assays : Test inhibition of enzymes (e.g., carbonic anhydrase) via fluorescence quenching. Correlate activity with logP (lipophilicity) and steric parameters .
Basic: How do functional groups influence reactivity (e.g., ethoxy vs. fluoro)?
Methodological Answer:
- Ethoxy Group : Stable under basic conditions but prone to demethylation with strong acids (e.g., HBr in acetic acid).
- Fluoro Substituent : Electron-withdrawing effects enhance sulfonamide acidity (pKa ~10), affecting solubility and hydrogen bonding .
Advanced: How to analyze solvatochromic effects on UV-Vis spectra?
Methodological Answer:
- Prepare solutions in solvents of varying polarity (cyclohexane → DMSO).
- Measure λmax shifts to calculate Kamlet-Taft parameters (π*, α, β). DFT/TD-DFT can model solvent interactions with the triazole-thiophene π-system .
Basic: What analytical techniques confirm molecular structure?
Methodological Answer:
- NMR : Assign peaks using ¹H-¹H COSY and HSQC (e.g., triazole CH₂ at δ 4.5–5.0 ppm).
- HRMS : Validate molecular formula (e.g., [M+H]⁺ at m/z 424.0374) .
Advanced: How to optimize regioselectivity in triazole formation?
Methodological Answer:
- Catalyst Screening : Compare Cu(I) vs. Ru(II) catalysts for 1,4- vs. 1,5-regioisomers.
- Kinetic Control : Short reaction times (<2 hrs) favor kinetic products. Monitor via LC-MS .
Advanced: How to perform molecular docking studies for target identification?
Methodological Answer:
- Protein Preparation : Retrieve crystal structures (e.g., COX-2 from PDB). Remove water molecules and add hydrogens.
- Docking Software : Use AutoDock Vina with Lamarckian GA. Set grid boxes around active sites (e.g., 20 ų).
- Validation : Compare binding scores with known inhibitors (e.g., celecoxib) and analyze H-bonds with Arg120/Glu524 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
